Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate

Gefitinib synthesis Alkylation yield Process chemistry

Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate (CAS 108479-25-0) is a benzoate ester derivative featuring a methoxy group at the 3-position and a 3-morpholinopropoxy side chain at the 4-position of the aromatic ring. It is primarily documented as a synthetic intermediate in the preparation of the EGFR tyrosine kinase inhibitor gefitinib, with the morpholinopropoxy side chain serving as a critical pharmacophoric element incorporated early in the synthetic sequence.

Molecular Formula C17H25NO5
Molecular Weight 323.4 g/mol
CAS No. 108479-25-0
Cat. No. B6328678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methoxy-4-(3-morpholinopropoxy)benzoate
CAS108479-25-0
Molecular FormulaC17H25NO5
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OCCCN2CCOCC2)OC
InChIInChI=1S/C17H25NO5/c1-3-22-17(19)14-5-6-15(16(13-14)20-2)23-10-4-7-18-8-11-21-12-9-18/h5-6,13H,3-4,7-12H2,1-2H3
InChIKeyNHTAHBYEUWIXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methoxy-4-(3-morpholinopropoxy)benzoate (CAS 108479-25-0): Core Identity and Procurement Relevance


Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate (CAS 108479-25-0) is a benzoate ester derivative featuring a methoxy group at the 3-position and a 3-morpholinopropoxy side chain at the 4-position of the aromatic ring . It is primarily documented as a synthetic intermediate in the preparation of the EGFR tyrosine kinase inhibitor gefitinib, with the morpholinopropoxy side chain serving as a critical pharmacophoric element incorporated early in the synthetic sequence . The compound has a molecular formula of C17H25NO5, a molecular weight of 323.38 g/mol, a predicted density of 1.117±0.06 g/cm³, and a predicted boiling point of 460.6±45.0 °C . Commercially available purity grades range from 95% to 98%, making it suitable for both research-grade synthesis and pharmaceutical intermediate procurement .

Why Generic Substitution Fails for Ethyl 3-Methoxy-4-(3-morpholinopropoxy)benzoate in Gefitinib-Oriented Synthesis


The substitution pattern and ester identity of this compound are not interchangeable parameters in gefitinib synthetic routes. The 3-methoxy-4-(morpholinopropoxy) regiochemistry directly corresponds to the substitution pattern required in the final gefitinib quinazoline core; the regioisomer ethyl 4-methoxy-3-(3-morpholinopropoxy)benzoate (CAS 1040264-46-7) positions the morpholinopropoxy chain at the 3-position, producing a scaffold incompatible with downstream nitration and cyclisation steps [1]. Similarly, substituting the ethyl ester with the more common methyl ester analog (methyl 4-methoxy-3-(3-morpholinopropoxy)benzoate, CAS 214472-17-0) alters both the steric and electronic environment of the aromatic ring, affecting nitration regioselectivity and subsequent quinazoline ring formation kinetics [2][3]. The ethyl ester also provides a distinct boiling point (460.6±45.0 °C) and density (1.117±0.06 g/cm³) compared to the methyl ester analog (density 1.133±0.06 g/cm³, melting point 96–98 °C), which has practical implications for purification and isolation protocols . These differences are not trivial; they can alter reaction yields, impurity profiles, and overall process efficiency in multi-step pharmaceutical synthesis.

Quantitative Differential Evidence: Ethyl 3-Methoxy-4-(3-morpholinopropoxy)benzoate vs. Closest Analogs


Synthetic Yield: Near-Quantitative Alkylation of Ethyl Vanillate vs. Methyl Ester Analog Routes

In the patented synthetic route (US7235559B1), ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate is prepared via alkylation of ethyl vanillate (ethyl 4-hydroxy-3-methoxybenzoate) with N-(3-chloropropyl)morpholine, achieving a reported yield of 161.5 g (100%) from 98 g (0.50 mol) of ethyl vanillate [1]. In contrast, the analogous alkylation of methyl 3-hydroxy-4-methoxybenzoate (the methyl ester starting material used in the methyl ester analog route) with 4-(3-chloropropyl)morpholine is described in patent CN102180844B as part of a multi-step sequence, but no isolated yield for the alkylation step alone is provided in that patent, and the overall process is noted to require optimization to address side-reaction issues [2]. The near-quantitative yield of the ethyl ester alkylation step represents a significant process advantage by minimizing starting material waste and reducing purification burden in the early stages of gefitinib synthesis.

Gefitinib synthesis Alkylation yield Process chemistry

Regiochemical Identity: 3-Methoxy-4-(morpholinopropoxy) vs. 4-Methoxy-3-(morpholinopropoxy) Substitution Pattern

The target compound (CAS 108479-25-0) bears the morpholinopropoxy substituent at the 4-position and the methoxy group at the 3-position of the benzoate ring. Its regioisomer, ethyl 4-methoxy-3-(3-morpholinopropoxy)benzoate (CAS 1040264-46-7), reverses this substitution pattern [1]. The 3-methoxy-4-(morpholinopropoxy) arrangement is specifically required for the downstream nitration step that introduces the nitro group at the 2-position (ortho to the morpholinopropoxy chain), a transformation that has been documented to proceed with 96.8% yield for the regioisomer bearing the methoxy group at the 4-position, producing ethyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate [1]. Using the incorrect regioisomer would place the nitro group at a different position, generating a scaffold that cannot be converted to the gefitinib quinazoline core. The InChI Key for the target compound (NHTAHBYEUWIXLP-UHFFFAOYSA-N) is structurally distinct from that of the regioisomer (YARYADFHODCIKD-UHFFFAOYSA-N) [1], providing an unambiguous identity verification tool for procurement quality control.

Regiochemistry Nitration selectivity Gefitinib pharmacophore

Commercial Purity Grade Availability: 95% vs. 98% Specifications Across Suppliers

Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate is commercially available at two primary purity grades: 95% (offered by Fluorochem via cnreagent.com at 3,146 CNY/1g and 12,386 CNY/5g, and by abcr GmbH as catalog AB302376) , and 98.0% (offered via chemsrc.com supplier network) . The methyl ester analog (CAS 214472-17-0) is listed at 95%–99% purity by various suppliers, but the ethyl ester offers a documented 98% option with GC-based assay verification . The higher purity grade (98%) reduces the burden of impurity profiling for pharmaceutical intermediate applications, where unidentified impurities in the 95% grade could carry through to the final API and complicate regulatory compliance.

Purity specification Supplier comparison Pharmaceutical intermediate procurement

Fragment-Based Biological Activity: NO Production Inhibition by a Chalcone Derivative Containing the 3-Methoxy-4-(morpholinopropoxy)phenyl Scaffold

A chalcone derivative, (E)-1-(2′-hydroxy-4′,6′-dimethoxyphenyl)-3-(3-methoxy-4-(3-morpholinopropoxy)phenyl)prop-2-en-1-one (compound 53), which incorporates the complete 3-methoxy-4-(3-morpholinopropoxy)phenyl ether fragment of the target compound, demonstrated 84.0% inhibition of NO production at 10 μM with an IC50 of 6.4 μM in RAW 264.7 macrophage cells [1]. This derivative also exhibited the lowest cytotoxicity among all 39 chalcones tested in that study (IC50 > 80 μM), yielding a favorable selectivity index (>12.5) [1]. This fragment-based SAR evidence establishes that the 3-methoxy-4-(morpholinopropoxy)phenyl moiety contributes to cellular activity with a measurable therapeutic window, supporting the scaffold's utility beyond its established role as a synthetic intermediate.

Nitric oxide inhibition Anti-inflammatory Structure-activity relationship

Physicochemical Property Comparison: Ethyl Ester vs. Methyl Ester Analog

The ethyl ester target compound (MW 323.38, density 1.117±0.06 g/cm³, boiling point 460.6±45.0 °C) differs from the methyl ester analog (CAS 214472-17-0; MW 309.36, density 1.133±0.06 g/cm³, melting point 96–98 °C, aqueous solubility ~4 g/L at 25 °C) in key physicochemical parameters relevant to process chemistry. The ethyl ester is a low-melting solid or oil at ambient temperature (crystallizing on standing from the pale yellow oil state obtained after solvent evaporation), whereas the methyl ester analog is a crystalline solid with a defined melting point of 96–98 °C . Additionally, the ethyl ester has a higher molecular weight (323.38 vs. 309.36) and a slightly lower density, which can affect solvent partitioning during extractive work-up. These differences are relevant for selecting appropriate purification methods (distillation vs. crystallization) and for designing continuous flow processes where physical state and boiling point are critical parameters.

Physicochemical properties Purification Process development

Best-Fit Application Scenarios for Ethyl 3-Methoxy-4-(3-morpholinopropoxy)benzoate Based on Quantitative Evidence


Gefitinib API Process Development: Early-Stage Intermediate with Near-Quantitative Alkylation Yield

For pharmaceutical process chemists optimizing gefitinib manufacturing routes, this ethyl ester intermediate offers a documented near-quantitative alkylation yield (100% at 0.50 mol scale) when prepared from ethyl vanillate and N-(3-chloropropyl)morpholine under standard conditions (K2CO3, DMF, 80°C) [1]. This high-yielding step reduces raw material waste and eliminates the need for chromatographic purification at an early stage of the synthetic sequence, directly lowering the cost of goods for gefitinib API production. Procurement of the 98% purity grade with GC verification further supports process validation efforts by providing a well-characterized starting point for downstream nitration and quinazoline ring construction .

Medicinal Chemistry Scaffold Derivatization Using the 3-Methoxy-4-(morpholinopropoxy)phenyl Fragment

The 3-methoxy-4-(3-morpholinopropoxy)phenyl fragment, which is pre-installed in the target compound, has demonstrated cellular activity in chalcone-based derivatives, with compound 53 showing 84.0% NO production inhibition at 10 μM (IC50 = 6.4 μM) and a favorable cytotoxicity profile (IC50 > 80 μM) in RAW 264.7 macrophages [1]. Medicinal chemists exploring anti-inflammatory or kinase-targeted programs can use this compound as a building block for fragment-based derivatization, leveraging the morpholinopropoxy side chain's contribution to both target binding (as seen in EGFR and Aurora kinase inhibitor pharmacophores) and physicochemical properties such as solubility modulation.

Analytical Reference Standard for Regioisomer Identification in Gefitinib Intermediate Quality Control

Given that the regioisomer ethyl 4-methoxy-3-(3-morpholinopropoxy)benzoate (CAS 1040264-46-7) is a potential process-related impurity in gefitinib intermediate synthesis, the target compound (CAS 108479-25-0) with its distinct InChI Key (NHTAHBYEUWIXLP-UHFFFAOYSA-N) can serve as an analytical reference standard for HPLC or GC-MS method development [1]. The differentiated physical properties (oil/semi-solid for the ethyl ester vs. crystalline solid with mp 96–98 °C for the methyl ester analog) provide additional orthogonal identification methods, supporting robust quality control protocols in pharmaceutical intermediate procurement and release testing .

Continuous Flow Process Feasibility Studies Leveraging Physical State and Thermal Stability

The ethyl ester's physical state as a pale yellow oil that crystallizes on standing, combined with its predicted boiling point of 460.6±45.0 °C and density of 1.117±0.06 g/cm³ [1], makes it a candidate for continuous flow process evaluation. Unlike the methyl ester analog, which is a crystalline solid at ambient temperature (mp 96–98 °C) , the ethyl ester can be handled as a pumpable liquid or low-melting solid, facilitating its use in continuous stirred tank reactors (CSTR) or plug flow reactors (PFR) without the need for high-temperature melting systems. This physical property advantage is relevant for pharmaceutical manufacturers seeking to transition from batch to continuous processing for improved process control and scalability.

Quote Request

Request a Quote for Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.